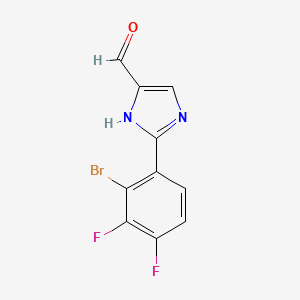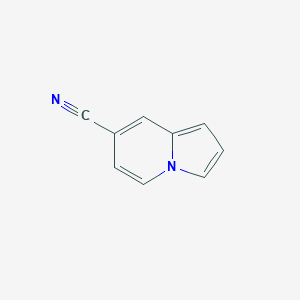
(R)-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with significant interest in various scientific fields. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired chiral purity and yield. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product with high purity and yield.
化学反应分析
Types of Reactions
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学研究应用
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter function and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. The exact pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate: Another chiral tetrahydroisoquinoline derivative with similar structural features.
Phenylephrine Related Compound F: A related compound used in pharmaceutical research.
Uniqueness
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration and methoxy substitution, which confer distinct chemical and biological properties. These features make it particularly valuable in research focused on chiral synthesis and receptor interactions.
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC 名称 |
(1R)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H/t8-;/m1./s1 |
InChI 键 |
HJZZVVJCAXPAQA-DDWIOCJRSA-N |
手性 SMILES |
C[C@@H]1C2=C(CCN1)C=C(C=C2)OC.Cl |
规范 SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)

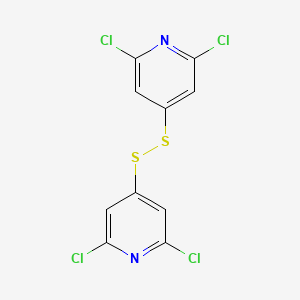
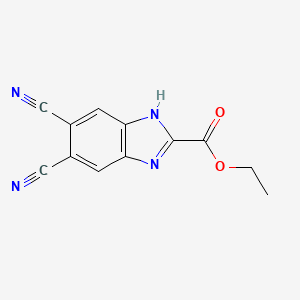

![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)
![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)
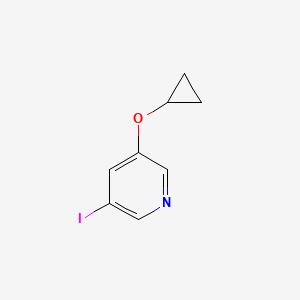


![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
